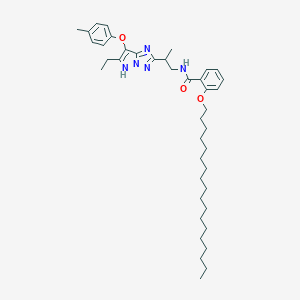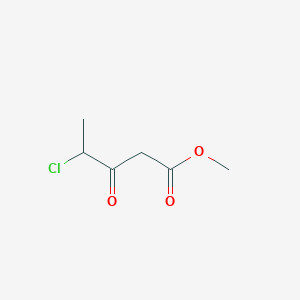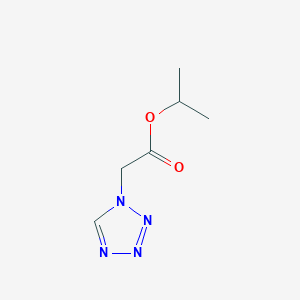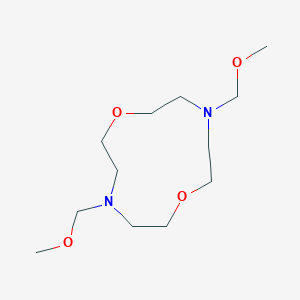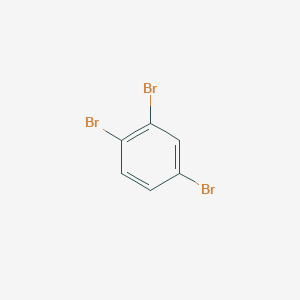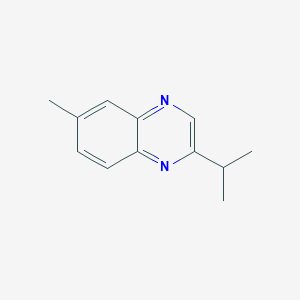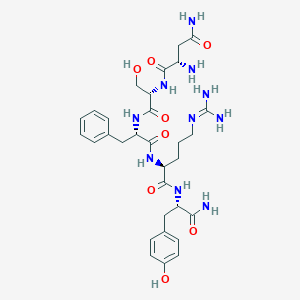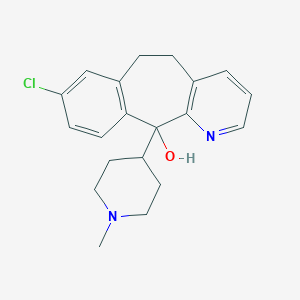
11-Hydroxy-N-methyldesloratadine
説明
Heteroaromatic Annulation Studies
The research on 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one demonstrates its potential as a versatile synthon for creating a range of heterocyclic compounds. The study explores the regiospecific annulation with various five- and six-membered heterocycles, which is a significant contribution to the field of heterocyclic chemistry. The cyclocondensation with heterobinucleophiles such as hydrazine, hydroxylamine, and others, leads to the formation of novel dibenzoxepino[4,5]-fused heterocycles. This process could be relevant for the synthesis of compounds like 11-Hydroxy-N-methyldesloratadine, as it provides a method for constructing complex molecular frameworks that are often found in pharmacologically active molecules .
Synthesis of Carbon-11-meta-hydroxyephedrine
The synthesis of Carbon-11-meta-hydroxyephedrine is another example of the application of N-methylation, a reaction that could be pertinent to the synthesis of 11-Hydroxy-N-methyldesloratadine. The study describes the synthesis of a radiotracer intended for heart neuronal imaging, which involves direct N-methylation of metaraminol. The process yields a high specific activity product, which is crucial for the tracer's effectiveness in medical imaging. The biodistribution and metabolic studies indicate the tracer's stability and suitability for clinical use, which could provide insights into the metabolic stability of similar compounds .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 11-Hydroxy-N-methyldesloratadine, the methodologies and findings from these studies could be extrapolated to understand the molecular structure of related compounds. The annulation techniques and N-methylation reactions are fundamental in constructing complex molecules, which would be essential in analyzing the molecular structure of 11-Hydroxy-N-methyldesloratadine.
Chemical Reactions Analysis
The chemical reactions detailed in the papers, such as cyclocondensation and N-methylation, are critical for the synthesis of various pharmaceutical agents. These reactions are likely to be involved in the synthesis of 11-Hydroxy-N-methyldesloratadine, as they provide the means to introduce specific functional groups and structural motifs into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 11-Hydroxy-N-methyldesloratadine would be influenced by its molecular structure, which can be deduced from the types of reactions used in its synthesis. For instance, the presence of heterocycles and the specific arrangement of functional groups would affect the compound's solubility, stability, and reactivity. The high specific activity and purity achieved in the synthesis of Carbon-11-meta-hydroxyephedrine suggest that similar synthetic approaches could yield 11-Hydroxy-N-methyldesloratadine with desirable physical and chemical properties for potential therapeutic use .
科学的研究の応用
Neuronal Imaging and Cardiovascular Applications :
- Carbon-11-meta-hydroxyephedrine, synthesized by N-methylation, is used for mapping sympathetic nerves of the heart, showing promise as a clinical agent for neuronal imaging of the heart (Rosenspire et al., 1990).
Cancer Research and Imaging :
- 4′-[methyl-11C]thiothymidine (11C-4DST) is explored for tumor imaging due to its rapid incorporation into DNA, indicating potential use in cancer diagnostics (Toyohara et al., 2012).
- Evaluation of 4'-[methyl-14C]thiothymidine for in vivo DNA synthesis imaging has also been conducted, adding to the potential of these compounds in cancer research (Toyohara et al., 2006).
Pharmacokinetics and Drug Interaction Studies :
- Studies on the metabolism of Desloratadine, including its interaction with cytochrome P450 and UDP-glucuronosyltransferase, provide insight into drug interactions and metabolic pathways (Kazmi et al., 2015).
Neurological Applications :
- The use of 11C-GMOM, a methylguanidine derivative, for quantifying N-methyl-d-aspartate (NMDA) receptor binding in humans is another significant application in neurological research (van der Aart et al., 2017).
Radiopharmaceutical Development and Dosimetry :
- Research on whole-body radiation dosimetry of similar compounds, like 11C-raclopride, informs the safe use of these agents in medical imaging (Slifstein et al., 2006).
Epigenetic Research :
- Studies exploring the role of DNA methylation in the regulation of enzymes like 11 beta-hydroxysteroid dehydrogenase type 2 are significant in understanding epigenetic mechanisms in health and disease (Alikhani-Koopaei et al., 2004).
特性
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-3,6-7,10,13,16,24H,4-5,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLLZISLOQPUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119015 | |
| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxy-N-methyldesloratadine | |
CAS RN |
38089-93-9 | |
| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38089-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxy-N-methyldesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038089939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-HYDROXY-N-METHYLDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN2MM460T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



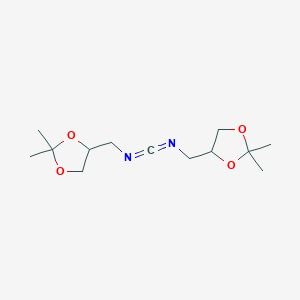
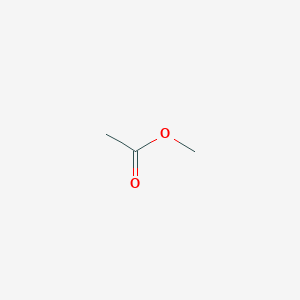
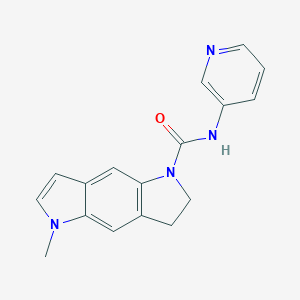

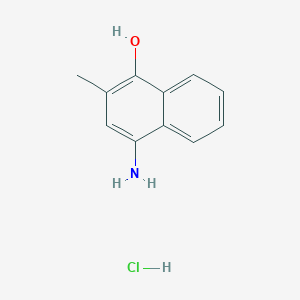
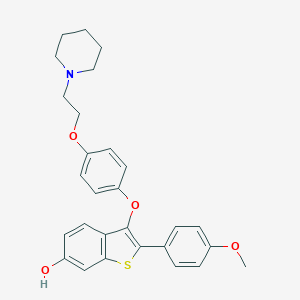
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
